6-[(1-Methyl-1H-pyrazol-4-YL)methoxy]pyridin-3-amine
Description
Properties
Molecular Formula |
C10H12N4O |
|---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
6-[(1-methylpyrazol-4-yl)methoxy]pyridin-3-amine |
InChI |
InChI=1S/C10H12N4O/c1-14-6-8(4-13-14)7-15-10-3-2-9(11)5-12-10/h2-6H,7,11H2,1H3 |
InChI Key |
GIUQAJXEOCYZKP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)COC2=NC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Condensation-Reduction Approach
The most widely reported method involves a two-step condensation-reduction sequence. 1-Methyl-1H-pyrazole-4-carbaldehyde is condensed with 6-methoxypyridin-3-amine in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under basic conditions (e.g., sodium hydroxide or triethylamine). Heating at 80–100°C for 12–24 hours facilitates imine formation. Subsequent reduction of the intermediate imine is achieved using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) in methanol or ethanol, yielding the target amine with reported lab-scale yields of 65–78%.
Key Considerations :
Nucleophilic Aromatic Substitution
An alternative route employs 3-amino-6-chloropyridine and 1-methyl-1H-pyrazole-4-methanol . In the presence of a strong base (e.g., potassium tert-butoxide) and a copper(I) catalyst, nucleophilic displacement of chlorine occurs at 120°C in toluene. This method avoids reduction steps but requires anhydrous conditions, with yields ranging from 50–62%.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
To enhance efficiency, industrial processes adopt continuous flow reactors. A mixture of 1-methylpyrazole-4-carbaldehyde and 6-methoxypyridin-3-amine is pumped through a heated reactor (90°C) with inline monitoring of imine formation. Subsequent reduction occurs in a separate catalytic hydrogenation module (H₂, 10 bar, 50°C), achieving 85–92% yield and >98% purity.
Advantages :
Solvent and Catalyst Optimization
Industrial protocols often replace DMF with cyclopentyl methyl ether (CPME), a greener solvent, and employ recyclable palladium-on-carbon catalysts to reduce costs.
Alternative Synthetic Pathways
Protection/Deprotection Strategy
A patent-derived method (CN113698406A) uses tert-butoxycarbonyl (Boc) protection. 3-Amino-6-hydroxypyridine is first protected with Boc anhydride, followed by alkylation with 1-methylpyrazole-4-methyl bromide . Acidic deprotection (HCl/dioxane) yields the target compound with 70% overall yield.
Enzymatic Amination
Emerging approaches utilize transaminases to catalyze the amination of 6-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridin-3-one . This method operates under mild conditions (pH 7.5, 30°C) but remains experimental, with yields ≤40%.
Optimization and Process Improvements
Reaction Kinetics
Studies indicate that condensation efficiency depends on the aldehyde:amine molar ratio , with a 1.2:1 ratio maximizing imine formation (Table 1).
Table 1: Effect of Molar Ratio on Condensation Yield
| Aldehyde:Amino Ratio | Yield (%) |
|---|---|
| 1:1 | 58 |
| 1.2:1 | 78 |
| 1.5:1 | 72 |
Byproduct Mitigation
-
Imine Isomerization : Addition of molecular sieves (4Å) suppresses enamine byproducts.
-
Oxidation Control : Performing reductions under nitrogen atmosphere prevents amine oxidation.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Condensation-Reduction | 78 | 98 | High | 1200 |
| Nucleophilic Substitution | 62 | 95 | Moderate | 1500 |
| Continuous Flow | 92 | 99 | High | 900 |
Chemical Reactions Analysis
Types of Reactions
6-[(1-Methyl-1H-pyrazol-4-YL)methoxy]pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or pyrazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-[(1-Methyl-1H-pyrazol-4-YL)methoxy]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-[(1-Methyl-1H-pyrazol-4-YL)methoxy]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. In biological systems, it may interact with receptors on cell surfaces, triggering signaling pathways that lead to various cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Ring
6-[(1-Ethyl-1H-pyrazol-4-YL)methoxy]pyridin-3-amine
- Structural Difference : The ethyl group replaces the methyl group on the pyrazole ring.
- Impact: Molecular Weight: Increases to 218.25 g/mol . Synthesis: Quantum chemical calculations predict distinct NMR profiles compared to the methyl analog, suggesting differences in electronic environments .
4-Chloro-3-methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)-6-(((1S,2S)-2-(pyridin-2-yl)cyclopropyl)methoxy)pyridin-2-amine (Compound 5)
- Structural Difference : Incorporates a chloro-methyl-pyridine core and a cyclopropylmethoxy group instead of methoxy.
- Impact: Molecular Weight: 384.16 g/mol (HRMS-ESI+) . The cyclopropylmethoxy group may enhance target binding . Synthesis Yield: Low (5%), reflecting synthetic complexity .
Variations in the Oxygen-Linked Substituent
6-(Cyclohexyloxy)pyridin-3-amine
- Structural Difference : Replaces the pyrazole-methoxy group with a bulky cyclohexyloxy moiety.
- Impact :
6-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine
- Structural Difference : Substitutes the methoxy-pyrazole with a piperazine-cyclobutyl group.
- Impact: Molecular Weight: 232.32 g/mol .
Complex Heterocyclic Derivatives
2-(1-Methyl-1H-pyrazol-4-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride
- Structural Difference : Fuses an imidazo-pyridine scaffold with the pyrazole group.
- Impact :
2-(4-((6-(1-Methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)-N-(pyridin-3-yl)acetamide (4j)
- Structural Difference: Integrates a thieno-pyrimidinyl core linked to pyrazole.
- Complexity: The thieno-pyrimidine moiety increases molecular rigidity, possibly enhancing target selectivity .
Comparative Data Table
Key Findings and Implications
- Substituent Effects: Minor changes (e.g., methyl to ethyl on pyrazole) significantly alter physicochemical properties, influencing drug-likeness.
- Synthetic Challenges : Low yields (e.g., 5% for Compound 5 ) and discontinuation of the target compound highlight synthetic or stability issues.
- Biological Potential: Analogs like Compound 5 (PDE10A inhibitor) and 4j (kinase inhibitor) suggest therapeutic relevance, though the target compound’s specific applications remain underexplored.
Biological Activity
6-[(1-Methyl-1H-pyrazol-4-yl)methoxy]pyridin-3-amine, with the CAS number 1006961-54-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 204.23 g/mol. It features a pyridine ring substituted with a methoxy group and a pyrazole moiety, which are known for their diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Compounds containing a pyrazole structure have been shown to exhibit anti-proliferative effects by disrupting microtubule dynamics, which is critical for cell division.
Key Mechanisms:
Biological Activity
The biological activities of this compound can be summarized as follows:
Anticancer Activity
Recent research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines:
- In Vitro Studies : Studies have demonstrated that related pyrazole compounds can effectively inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 µM .
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole Derivative A | MDA-MB-231 | 2.43 |
| Pyrazole Derivative B | HepG2 | 4.98 |
Anti-inflammatory and Antimicrobial Activities
While primarily studied for anticancer properties, some pyrazole derivatives also exhibit anti-inflammatory and antimicrobial activities:
- Anti-inflammatory : Certain derivatives have shown promise in inhibiting pro-inflammatory cytokines in vitro.
- Antimicrobial : Some studies report sub-micromolar activity against Methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for treating infections .
Case Studies
- Study on Microtubule Dynamics : A study highlighted that a related pyrazole compound inhibited microtubule formation and induced cell cycle arrest in HeLa cells, suggesting that similar mechanisms may apply to this compound .
- Antiproliferative Screening : In a screening of various pyrazole derivatives, it was found that those with methoxy substitutions exhibited enhanced antiproliferative activity against several tumor cell lines compared to their unsubstituted counterparts .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 6-[(1-Methyl-1H-pyrazol-4-YL)methoxy]pyridin-3-amine, and how do reaction conditions affect yield?
- Methodological Answer : The synthesis typically involves coupling reactions between pyrazole and pyridine derivatives. For example, copper-catalyzed cross-coupling (e.g., using copper(I) bromide) under basic conditions (cesium carbonate) in polar aprotic solvents like dimethyl sulfoxide (DMSO) at 35–40°C for 48 hours has been reported for analogous compounds. Post-reaction purification via liquid-liquid extraction (e.g., dichloromethane/water) and column chromatography (ethyl acetate/hexane gradients) is critical for isolating the target compound . Adjusting reaction time, temperature, and stoichiometry of reagents like cyclopropanamine can optimize yields (e.g., 17.9% yield reported in a similar synthesis) .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To identify proton environments (e.g., pyrazole methyl groups at δ ~2.29 ppm and pyridine methoxy protons at δ ~3.8–4.2 ppm) and carbon backbone .
- High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation (e.g., m/z 215 [M+H]+ in analogous pyrazole derivatives) .
- Infrared (IR) Spectroscopy : To detect functional groups like N-H stretches (~3298 cm⁻¹) and C-O-C linkages .
Q. How does the presence of the methoxy-pyridine moiety influence the compound's solubility and reactivity?
- Methodological Answer : The methoxy group enhances solubility in polar solvents (e.g., ethanol, DMSO) due to its electron-donating nature, which also directs electrophilic substitution reactions on the pyridine ring. Comparative studies with non-methoxy analogs (e.g., 6-aminopyridine derivatives) show altered reactivity in nucleophilic aromatic substitution, necessitating adjusted reaction conditions .
Advanced Research Questions
Q. What strategies can resolve contradictory data in spectroscopic characterization, such as unexpected splitting in NMR spectra?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotational isomerism) or impurities. Solutions include:
- Variable Temperature NMR : To observe coalescence of split peaks at elevated temperatures, confirming isomerism .
- 2D NMR (COSY, HSQC) : To resolve overlapping signals by correlating proton-proton or proton-carbon couplings .
- Recrystallization : To remove impurities; solvents like ethyl acetate/hexane gradients are effective .
Q. How can the pyrazole and pyridine rings be modified to enhance bioactivity while maintaining synthetic feasibility?
- Methodological Answer :
- Pyrazole Modifications : Introduce electron-withdrawing groups (e.g., chloro at the 3-position) via electrophilic substitution to alter electronic properties and binding affinity .
- Pyridine Modifications : Replace methoxy with morpholine or piperazine moieties via nucleophilic aromatic substitution, improving water solubility and target engagement .
- Derivatization : Synthesize urea/thiourea or benzoate analogs (e.g., via reaction with aryl isocyanates) to explore structure-activity relationships (SAR) .
Q. What in vitro assays are suitable for evaluating the compound’s potential as a kinase inhibitor or antimicrobial agent?
- Methodological Answer :
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., PI3Kα) to measure IC₅₀ values. Include positive controls (e.g., LY294002) and validate via Western blot for downstream targets like AKT phosphorylation .
- Antimicrobial Activity : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Pair with cytotoxicity assays (e.g., MTT on HEK293 cells) to assess selectivity .
Data Analysis and Experimental Design
Q. How should researchers design experiments to compare the bioactivity of derivatives with varying substituents?
- Methodological Answer :
- Orthogonal Array Testing (OAT) : Systematically vary substituents (e.g., methyl, chloro, methoxy) on pyrazole and pyridine rings in a combinatorial library .
- Principal Component Analysis (PCA) : To correlate structural features (e.g., logP, polar surface area) with bioactivity data (IC₅₀, MIC) .
- Dose-Response Curves : Use 4-parameter logistic models to calculate EC₅₀ values and Hill slopes, ensuring replicates (n ≥ 3) to assess variability .
Q. What computational methods can predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Model binding modes to kinases (e.g., EGFR) using crystal structures (PDB: 1M17). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability over 100 ns .
- QSAR Modeling : Employ Random Forest or SVM algorithms with descriptors like Moriguchi octanol-water partition coefficient (logP) and topological polar surface area (TPSA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
